molecular formula C30H30ClF3N6O5 B3075704 (S)-3-(4-(2-amino-6-((R)-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethoxy)pyrimidin-4-yl)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid CAS No. 1033805-27-4

(S)-3-(4-(2-amino-6-((R)-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethoxy)pyrimidin-4-yl)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid

Cat. No.: B3075704
CAS No.: 1033805-27-4
M. Wt: 647 g/mol
InChI Key: WSJJQZIMUAGKSW-WIOPSUGQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a structurally complex amino acid derivative featuring a pyrimidine core substituted with a chiral trifluoroethoxy group, a 4-chloro-2-(3-methylpyrazol-1-yl)phenyl moiety, and a tert-butoxycarbonyl (Boc)-protected amino acid side chain. Its synthesis involves a Suzuki-Miyaura coupling between a boronic acid precursor and 2-amino-4,6-dichloropyrimidine, catalyzed by palladium complexes (e.g., POPd6), followed by Boc protection under basic conditions (e.g., potassium bicarbonate) .

Properties

IUPAC Name

(2S)-3-[4-[2-amino-6-[(1R)-1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]pyrimidin-4-yl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30ClF3N6O5/c1-16-11-12-40(39-16)23-14-19(31)9-10-20(23)25(30(32,33)34)44-24-15-21(36-27(35)38-24)18-7-5-17(6-8-18)13-22(26(41)42)37-28(43)45-29(2,3)4/h5-12,14-15,22,25H,13H2,1-4H3,(H,37,43)(H,41,42)(H2,35,36,38)/t22-,25+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSJJQZIMUAGKSW-WIOPSUGQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=C(C=CC(=C2)Cl)C(C(F)(F)F)OC3=NC(=NC(=C3)C4=CC=C(C=C4)CC(C(=O)O)NC(=O)OC(C)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C=C1)C2=C(C=CC(=C2)Cl)[C@H](C(F)(F)F)OC3=NC(=NC(=C3)C4=CC=C(C=C4)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30ClF3N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

647.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (S)-3-(4-(2-amino-6-((R)-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethoxy)pyrimidin-4-yl)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid is a complex organic molecule with significant potential in medicinal chemistry. Its structural components suggest various biological activities, particularly in the context of therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.

Molecular Structure

  • Molecular Formula : C30H30ClF3N6O5
  • Molecular Weight : 647.04 g/mol
  • CAS Number : 1033805-27-4

Structural Components

The compound features several key functional groups:

  • An amino group that may enhance its interaction with biological targets.
  • A trifluoroethoxy group which can influence solubility and bioavailability.
  • A pyrazole moiety that is often associated with various biological activities.

The biological activity of this compound can be attributed to its ability to interact with specific receptors and pathways. Preliminary studies suggest that it may act as an inhibitor or modulator of certain enzymes or receptors involved in disease processes.

Antiviral Activity

Research indicates that structurally similar compounds featuring pyrazole derivatives exhibit antiviral properties. For instance, compounds with a similar framework have shown efficacy against flavivirus infections, suggesting that the target compound may also possess antiviral capabilities .

Anticancer Potential

Some studies have explored the anticancer properties of pyrazole derivatives. The structural similarity of the target compound to known anticancer agents raises the possibility of similar activities. Investigations into related compounds have reported significant cytotoxic effects against various cancer cell lines, indicating a potential for further exploration in cancer therapy .

Case Study 1: Synthesis and Evaluation

A recent study synthesized a series of dihydropyrano[2,3-c]pyrazole derivatives, revealing their potential as PPARγ partial agonists. These compounds demonstrated varying degrees of activity against specific targets involved in metabolic disorders . The findings suggest that modifications to the pyrazole structure can lead to enhanced biological activity.

Case Study 2: Structure-Activity Relationship (SAR)

Research focusing on the SAR of pyrazole-containing compounds has identified critical structural elements that influence their biological effects. In particular, the presence of halogenated phenyl groups has been correlated with increased potency against viral targets . This insight can guide future modifications of the target compound to optimize its therapeutic efficacy.

CompoundActivityIC50 (µM)
Dihydropyrano[2,3-c]pyrazole 4PPARγ Agonist0.03
Compound M02Antiviral (Yellow Fever)25
Target CompoundPotential (under investigation)TBD

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl Ester Prodrug: (S)-Ethyl 2-Amino-3-(4-(2-amino-6-((R)-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethoxy)pyrimidin-4-yl)phenyl)propanoate

Structural Differences : The ethyl ester replaces the carboxylic acid group with an ethyl ester, improving lipophilicity for oral absorption.
Stability : The ester form is designed to resist hydrolysis under storage (40°C, 75% relative humidity), with <0.5% degradation to the acid form over three months in optimized tablet formulations. This contrasts with the acid form’s propensity for instability in solid dosage forms .
Synthetic Route : The acid is a hydrolysis product of the ester, emphasizing the need for controlled formulation to minimize degradation .

Benzenesulfonic Acid Salt

Physicochemical Properties : The salt form (CAS 1374745-52-4) enhances solubility and crystallinity compared to the free acid. Its molecular weight (705.10 g/mol) and sulfonic acid group improve bioavailability, a common strategy for acidic drugs .

Methoxybiphenyl Analog: (S)-2-Amino-3-(4-(2-amino-6-((R)-2,2,2-trifluoro-1-(3'-methoxybiphenyl-4-yl)ethoxy)pyrimidin-4-yl)phenyl)propanoic Acid

Structural Modifications : Replacing the chloro-pyrazolylphenyl group with a methoxybiphenyl introduces bulkier aromatic substituents, likely altering receptor binding and metabolic stability. The methoxy group may enhance electron density, affecting reactivity in further synthetic steps .

Chloropyrimidinyl Intermediate

Reactivity: The intermediate (S)-3-(4-(2-amino-6-chloropyrimidin-4-yl)phenyl)-2-(tert-butoxycarbonylamino)propanoic acid retains a chloride substituent on the pyrimidine ring, which is replaced in the final compound via nucleophilic substitution. This intermediate exhibits lower stability due to the reactive chloride, necessitating careful handling during synthesis .

Data Tables

Table 1: Stability Comparison of Ethyl Ester vs. Acid Form

Parameter Ethyl Ester Acid Form (Target Compound)
Degradation after 3 months (40°C, 75% RH) <0.5% acid formed N/A (Degradation product)
Preferred Formulation Tablet with moisture absorber Not typically used in solid forms

Table 3: Molecular Properties of Salt Form

Parameter Value
Molecular Formula C₃₁H₂₈ClF₃N₆O₆S
Molecular Weight 705.10 g/mol
Key Feature Enhanced solubility via sulfonate

Research Findings and Implications

  • Synthetic Efficiency : The target compound’s synthesis achieves ~75% yield using optimized palladium catalysis, outperforming alternative routes with less efficient bases (e.g., potassium carbonate) .
  • Formulation Challenges : The ethyl ester’s stability in tablets highlights the importance of excipient selection (e.g., lactose, croscarmellose sodium) to suppress acid formation, critical for shelf-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-3-(4-(2-amino-6-((R)-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethoxy)pyrimidin-4-yl)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid
Reactant of Route 2
(S)-3-(4-(2-amino-6-((R)-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethoxy)pyrimidin-4-yl)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid

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